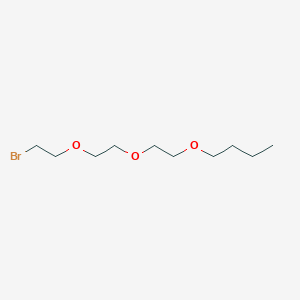
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C8H17BrO3. It is a colorless to pale yellow liquid that is not miscible in water but soluble in organic solvents such as alcohols and ethers. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane can be synthesized through the reaction of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The reactants are fed into the reactor, and the product is continuously removed and purified. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination reactions: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Corresponding ethers, nitriles, or amines.
Elimination reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-ethoxyethane
- 1-Bromo-3,6-dioxaheptane
Uniqueness
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer chain lengths and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
64773-81-5 |
|---|---|
Molekularformel |
C10H21BrO3 |
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]butane |
InChI |
InChI=1S/C10H21BrO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3 |
InChI-Schlüssel |
ZTYFAIPAMOBNBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)


![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
